(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
Overview
Description
The tert-butoxycarbonyl (Boc) group is a protective group often used in organic synthesis . It’s used to protect an amino group in the synthesis of peptides . The compound you’re asking about, “(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid”, likely has similar properties to other Boc-protected amino acids.
Synthesis Analysis
Boc-protected amino acids can be synthesized by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-amino acids can be used as starting materials in peptide synthesis .Chemical Reactions Analysis
Boc-protected amino acids are often used in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .Scientific Research Applications
Chemical Synthesis and Drug Development
This compound is integral in the development of pharmaceuticals, demonstrating its utility in synthesizing enantiomerically pure anticonvulsants, as described by Hoekstra et al. (1997). Their work outlines a manufacturing process for (S)-3-(aminomethyl)-5-methylhexanoic acid, showcasing the importance of tert-butyl bromoacetate for large-scale preparation. This highlights the compound's role in synthesizing key pharmaceutical ingredients, indicating its importance in drug development and manufacturing processes (Hoekstra et al., 1997).
Asymmetric Synthesis
Davies et al. (1997) explored the synthesis of unsaturated β-amino acid derivatives using lithium (α-methylbenzyl)allylamide, demonstrating the compound's utility in highly stereoselective conjugate additions. This research provides insights into the asymmetric synthesis of amino acid derivatives, emphasizing the compound's versatility in creating complex molecules with specific stereochemical configurations (Davies et al., 1997).
Polymer Science
In the field of polymer science, the compound has been used to develop chiral amino acid-based acetylenes for copolymerization, as investigated by Gao et al. (2003). Their work on the chiroptical properties of copolymers showcases the compound's application in creating materials with specific optical properties, contributing to advancements in materials science and engineering (Gao et al., 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBPWNBVQINJRH-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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